molecular formula C11H19IO B15277084 1-(Cyclopentyloxy)-2-iodocyclohexane

1-(Cyclopentyloxy)-2-iodocyclohexane

Cat. No.: B15277084
M. Wt: 294.17 g/mol
InChI Key: TVAKPWUIIXFZRM-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-2-iodocyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodine atom and a cyclopentyloxy group

Preparation Methods

The synthesis of 1-(Cyclopentyloxy)-2-iodocyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanol and cyclopentanol as the primary starting materials.

    Formation of Cyclopentyloxy Group: Cyclopentanol is converted to cyclopentyloxy group through a reaction with an appropriate alkylating agent.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-2-iodocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other polar aprotic solvents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclohexanone derivatives or reduction to form cyclohexane derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopentyloxy)-2-iodocyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-2-iodocyclohexane involves its interaction with specific molecular targets. The iodine atom and cyclopentyloxy group play crucial roles in its reactivity and interaction with other molecules. The pathways involved in its mechanism of action include:

    Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.

    Modulation of Pathways: It can modulate biochemical pathways by influencing the activity of key enzymes or proteins.

Comparison with Similar Compounds

1-(Cyclopentyloxy)-2-iodocyclohexane can be compared with other similar compounds, such as:

    1-(Cyclopentyloxy)-2-bromocyclohexane: Similar structure but with a bromine atom instead of iodine.

    1-(Cyclopentyloxy)-2-chlorocyclohexane: Similar structure but with a chlorine atom instead of iodine.

    1-(Cyclopentyloxy)-2-fluorocyclohexane: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.

Properties

Molecular Formula

C11H19IO

Molecular Weight

294.17 g/mol

IUPAC Name

1-cyclopentyloxy-2-iodocyclohexane

InChI

InChI=1S/C11H19IO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11H,1-8H2

InChI Key

TVAKPWUIIXFZRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2CCCCC2I

Origin of Product

United States

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